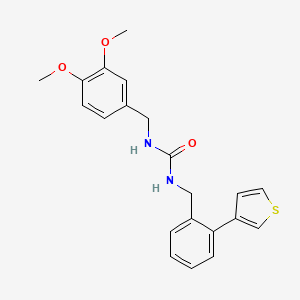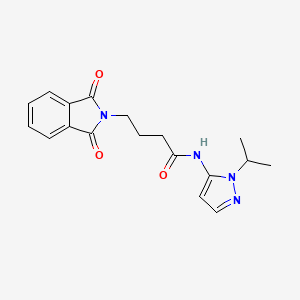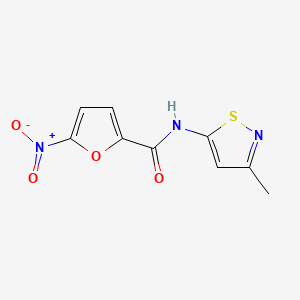
1-(3,4-Dimethoxybenzyl)-3-(2-(thiophen-3-yl)benzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-Dimethoxybenzyl)-3-(2-(thiophen-3-yl)benzyl)urea, also known as DTBU, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to a class of compounds called benzyl ureas, which have been found to exhibit a wide range of biological activities.
Scientific Research Applications
Synthesis Techniques and Applications
- Urea derivatives are synthesized through various methods, including the Lossen rearrangement, which offers a racemization-free pathway to create ureas from carboxylic acids. Such methodologies enable the production of ureas with diverse substituents, demonstrating their utility in complex organic synthesis (Thalluri et al., 2014).
Molecular Devices and Complexation
- Cyclodextrin complexation involving urea derivatives explores the self-assembly of molecular devices. This research investigates how urea-linked cyclodextrins can form binary complexes that undergo photoisomerization, showcasing ureas' role in developing photo-responsive materials (Lock et al., 2004).
Antiviral Research
- In the realm of medicinal chemistry, urea derivatives have been evaluated for their antiviral properties, particularly against HIV-1. The design and synthesis of these derivatives as non-nucleoside reverse transcriptase inhibitors highlight ureas' potential in creating effective antiviral agents (Sakakibara et al., 2015).
Chiral Synthesis and Stereochemistry
- The stereospecific intramolecular electrophilic arylation of lithiated ureas leads to chiral tertiary carbinamines, underlining ureas' significance in producing enantiomerically pure compounds for pharmaceutical applications (Clayden et al., 2007).
properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[(2-thiophen-3-ylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-25-19-8-7-15(11-20(19)26-2)12-22-21(24)23-13-16-5-3-4-6-18(16)17-9-10-27-14-17/h3-11,14H,12-13H2,1-2H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMBMCIXKQJRIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2=CC=CC=C2C3=CSC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzyl)-3-(2-(thiophen-3-yl)benzyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Fluorophenyl)sulfanyl-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2830037.png)

![N-([1,1'-biphenyl]-2-yl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide](/img/structure/B2830039.png)

![2-(4-chlorophenoxy)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2830044.png)
![1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2830045.png)

![N-[2-(2-methyl-1H-indol-1-yl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2830047.png)
![3-(4-Fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2830048.png)

![N-cyclohexyl-2-((6,8-dimethyl-2-(3-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2830052.png)


![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-methoxyethyl)urea](/img/structure/B2830059.png)